molecular formula C11H10INO2 B177549 Ethyl 3-iodo-1H-indole-2-carboxylate CAS No. 117637-79-3

Ethyl 3-iodo-1H-indole-2-carboxylate

Cat. No.: B177549
CAS No.: 117637-79-3
M. Wt: 315.11 g/mol
InChI Key: BZVJUWYDEMOJMH-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole ring substituted with an ethyl ester group at the 2-position and an iodine atom at the 3-position. It is a white solid with a distinct odor and is soluble in organic solvents like ethanol and dichloromethane but insoluble in water .

Scientific Research Applications

Ethyl 3-iodo-1H-indole-2-carboxylate has several applications in scientific research:

Safety and Hazards

Ethyl 3-iodo-1H-indole-2-carboxylate is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-iodo-1H-indole-2-carboxylate typically involves the introduction of a carboxylate group into the indole ring, followed by iodination and esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.

    Oxidation Products: Oxidized derivatives of the indole ring.

    Hydrolysis Products: 3-iodo-1H-indole-2-carboxylic acid

Comparison with Similar Compounds

Uniqueness: Ethyl 3-iodo-1H-indole-2-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and synthetic transformations .

Properties

IUPAC Name

ethyl 3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJUWYDEMOJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446996
Record name Ethyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117637-79-3
Record name Ethyl 3-iodoindole-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117637793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-IODOINDOLE-2-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XH8S7DYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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